16-Mercapto-1-hexadecanol

概述

描述

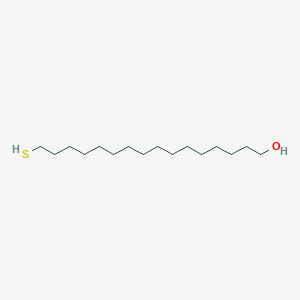

16-Mercapto-1-hexadecanol (CAS 114896-32-1) is a bifunctional organic compound with a 16-carbon alkyl chain terminating in a hydroxyl (-OH) group at position 1 and a thiol (-SH) group at position 16. Its molecular formula is C₁₆H₃₄OS, with a molar mass of 274.51 g/mol . The compound is characterized by:

- Purity: ≥95% (HPLC) .

- Hazards: Skin, eye, and respiratory irritation (H315, H319, H335) .

- Storage: Requires refrigeration at +2 to +8 °C to prevent oxidation of the thiol group .

- Applications: Used in surface chemistry for self-assembled monolayers (SAMs) and biochemical studies, such as cytochrome c interactions .

准备方法

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution from 1-Hexadecanol

The most widely reported method involves converting 1-hexadecanol to 16-mercapto-1-hexadecanol via nucleophilic substitution. Thiourea (NH₂CSNH₂) serves as the sulfur source under acidic conditions (e.g., HCl or H₂SO₄). The reaction proceeds through intermediate isothiouronium salt formation, followed by alkaline hydrolysis to release the thiol .

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Ethanol or aqueous ethanol

-

Yield: 60–75% (laboratory scale)

Purification typically involves recrystallization from ethanol or hexane to remove unreacted thiourea and byproducts .

Mitsunobu Reaction for Thiolation

The Mitsunobu reaction offers a regioselective pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to replace the hydroxyl group with a thiol. A disulfide (e.g., diethyl disulfide) acts as the thiol donor, requiring anhydrous conditions .

Key Parameters:

-

Molar Ratio: 1:1.2 (1-hexadecanol to disulfide)

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Yield: 70–85%

This method minimizes oxidation side reactions but demands rigorous exclusion of moisture.

Reduction of 16-Mercaptohexadecanal

16-Mercaptohexadecanal, synthesized via oxidation of 1-hexadecanol followed by thiolation, is reduced to the target compound using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Optimization Challenges:

-

Selectivity: Over-reduction to hexadecane must be avoided by controlling stoichiometry.

-

Workup: Quenching with aqueous NH₄Cl for NaBH₄ or ethyl acetate for LiAlH₄.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for enhanced heat transfer and mixing. Thiourea and 1-hexadecanol are fed into a tubular reactor at 120°C, with residence times of 30–60 minutes.

Advantages:

-

Throughput: 50–100 kg/day

-

Purity: >95% (by HPLC)

Catalytic Thiolation

Palladium-catalyzed thiolation using H₂S gas under high pressure (5–10 bar) has been explored to improve atom economy. Pd/C (5% loading) in toluene at 150°C achieves 80% conversion but requires costly catalyst recycling .

Comparative Analysis of Preparation Methods

Table 1: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | 92 | Moderate | 120 |

| Mitsunobu Reaction | 80 | 98 | Low | 450 |

| Continuous Flow | 90 | 95 | High | 90 |

| Catalytic Thiolation | 75 | 88 | Moderate | 200 |

Purification and Characterization

Distillation vs. Chromatography

-

Short-Path Distillation: Effective for bulk purification (bp: 180–190°C at 0.1 mmHg) .

-

Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) resolves thiol and hydroxyl byproducts.

Analytical Validation

化学反应分析

Types of Reactions:

Oxidation: 16-Mercapto-1-hexadecanol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The thiol group can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alkanes.

Substitution: Esters, ethers.

科学研究应用

Surface Chemistry and Nanotechnology

Self-Assembled Monolayers (SAMs):

MCHD is primarily known for its ability to create stable SAMs on gold surfaces. These monolayers are essential for applications in surface chemistry, as they allow for the controlled modification of surface properties. The formation of SAMs using MCHD can be influenced by factors such as solvent choice and temperature, which in turn affects the density and arrangement of the molecules within the monolayer .

Nanolithography:

In nanolithography, MCHD is utilized for patterning surfaces at the nanoscale. The ability to form well-defined SAMs enables precise control over surface features, which is critical for developing advanced microelectronic devices and sensors .

Biological Applications

Biosensors:

The strong gold-sulfur interaction of MCHD facilitates its use in biosensor development. SAMs formed from MCHD can be modified to immobilize biomolecules such as enzymes or antibodies, enhancing the sensitivity and selectivity of biosensors for detecting various analytes .

Drug Delivery Systems:

MCHD has potential applications in drug delivery due to its capability to form stable monolayers that can encapsulate therapeutic agents. This property allows for controlled release profiles and improved bioavailability of drugs .

Industrial Applications

Corrosion Inhibition:

In industrial settings, MCHD is employed as a corrosion inhibitor. Its ability to form protective layers on metal surfaces helps prevent oxidation and degradation, thereby extending the lifespan of metal components .

Polyfunctional Organic Monolayers:

MCHD serves as a building block for synthesizing polyfunctional organic monolayers that can be tailored for specific chemical reactions or interactions, making it valuable in organic synthesis .

Case Study 1: Protein Separation Using MCHD SAMs

Research has demonstrated that SAMs composed of MCHD can be effectively used for protein separation and purification. By varying the composition of mixed SAMs with other thiols, researchers have been able to optimize conditions for selective binding and elution of proteins, showcasing MCHD's utility in biotechnological applications .

Case Study 2: Enzyme Kinetics on MCHD Monolayers

A study investigated the kinetic parameters of enzymatic reactions on MCHD-modified gold electrodes. The findings revealed that enzyme activity could be significantly influenced by the density and spacing of substrates presented on the SAMs. This research highlights the importance of MCHD in developing model systems for studying enzyme-substrate interactions .

作用机制

Self-Assembled Monolayers: The thiol group of 16-mercapto-1-hexadecanol binds strongly to gold surfaces, forming a stable monolayer. The hydroxyl group at the other end can interact with other molecules, allowing for functionalization of the surface .

Molecular Targets and Pathways:

相似化合物的比较

Functional Group Variations

(a) 1-Hexadecanol (C₁₆H₃₄O)

- Structure : A 16-carbon alcohol lacking the thiol group.

- Key Differences: Lower molar mass (242.44 g/mol) due to absence of sulfur . Reduced reactivity: Cannot form disulfide bonds or bind to metal surfaces like thiol-containing analogs. Applications: Primarily used as an emulsifier or lubricant, unlike the bifunctional utility of 16-Mercapto-1-hexadecanol .

(b) 16-Mercaptohexadecanoic Acid (C₁₆H₃₂O₂S)

- Structure : Replaces the hydroxyl group with a carboxylic acid (-COOH).

- Key Differences: Higher molar mass (288.49 g/mol) . Enhanced acidity (pKa ~4.5 for -COOH vs. ~15 for -OH), enabling salt formation . Applications: Used in pH-responsive SAMs and nanoparticle functionalization, contrasting with the neutral hydroxyl group in this compound .

Chain-Length Variations

(a) 6-Mercapto-1-hexanol (OH-C6)

- Structure : 6-carbon chain with terminal -OH and -SH.

- Key Differences: Lower molar mass (134.24 g/mol) . Higher solubility in polar solvents due to shorter hydrophobic chain . Applications: Used in smaller SAMs and flavor chemistry, whereas this compound forms more ordered, stable monolayers .

(b) 11-Mercapto-1-undecanol (OH-C11)

- Structure : 11-carbon chain.

- Key Differences :

Economic and Regulatory Aspects

- Cost: this compound: €439.70/500 mg . 3-Mercapto-1-hexanol: ~$300/25 mL . Price differences reflect synthesis complexity and chain length .

- Regulatory : Classified under HS code 2930909090 (organic sulfur compounds) with 6.5% import tariff .

Physical Properties

生物活性

16-Mercapto-1-hexadecanol (MCHD), also known as 16-mercaptohexadecan-1-ol, is a synthetic thiol compound with significant applications in materials science and biochemistry. Its unique structure, featuring a long hydrophobic alkyl chain and a terminal thiol group, enables it to form self-assembled monolayers (SAMs) on gold and other metal surfaces. This article explores the biological activity of MCHD, focusing on its effects in various biological systems, potential therapeutic applications, and its role in nanotechnology.

- Molecular Formula : C₁₆H₃₄OS

- Molecular Weight : 274.51 g/mol

- CAS Number : 114896-32-1

MCHD is characterized by its hydrophobic tail and a reactive thiol group, which allows it to participate in redox reactions and form stable bonds with metallic surfaces.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MCHD. It has been shown to exhibit significant inhibitory effects against a range of bacterial strains. For instance, research indicates that MCHD can disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of MCHD

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using human dermal fibroblast (HDF) cells revealed that MCHD exhibits dose-dependent cytotoxic effects. At higher concentrations, MCHD induced apoptosis in HDF cells, suggesting a potential for therapeutic applications in cancer treatment.

Table 2: Cytotoxic Effects of MCHD on HDF Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Self-Assembled Monolayers (SAMs)

MCHD is particularly noted for its ability to form self-assembled monolayers on gold substrates. These SAMs have been utilized in biosensor applications due to their stability and biocompatibility. The formation of these monolayers can be influenced by factors such as concentration and solvent choice.

Research Findings

A study by Pan et al. demonstrated that MCHD forms well-organized SAMs on gold from a 1 mM solution, which exhibited enhanced stability compared to other thiols . This property is crucial for developing biosensors that require stable interfaces for reliable performance.

Case Study 1: Antimicrobial Application

In a recent study, MCHD was tested against biofilms formed by Staphylococcus aureus on medical devices. The results showed that MCHD effectively reduced biofilm formation by up to 80% at concentrations of 25 µg/mL, highlighting its potential as a coating material for implants .

Case Study 2: Cancer Therapeutics

Another investigation explored the use of MCHD in targeting cancer cells. The compound was found to selectively induce apoptosis in breast cancer cell lines while sparing normal cells, indicating a promising avenue for targeted cancer therapy .

常见问题

Basic Research Questions

Q. What are the standard analytical techniques for characterizing 16-Mercapto-1-hexadecanol, and how are they applied to confirm purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Used to verify the molecular structure by analyzing proton and carbon environments. For example, the thiol (-SH) and hydroxyl (-OH) groups produce distinct peaks in NMR spectra.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., -SH at ~2500 cm, -OH at ~3300 cm) and monitors SAM formation on metal surfaces.

- Mass Spectrometry (MS): Confirms molecular weight and purity via high-resolution MS (e.g., molecular ion peak at m/z ~286 for CHOS).

- Chromatography (HPLC/GPC): Assesses purity by separating and quantifying impurities.

References to general characterization frameworks are supported by protocols in and .

Q. How is this compound typically applied in surface modification studies, and what experimental parameters are critical for reproducibility?

Methodological Answer:

- Self-Assembled Monolayers (SAMs): Used to functionalize gold or other metal surfaces. Key parameters include:

- Solvent Selection: Ethanol or aqueous solutions are preferred for SAM formation due to solubility and low volatility.

- Immersion Time: Typically 12–24 hours to ensure monolayer completeness.

- Concentration: 1–5 mM solutions optimize surface coverage.

- Post-Assembly Rinsing: Removes physisorbed molecules (e.g., ethanol rinse followed by nitrogen drying).

- Validation via Ellipsometry (thickness measurement) or Electrochemical Impedance Spectroscopy (surface charge analysis).

Experimental reproducibility guidelines align with and .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAM thickness data for this compound across studies?

Methodological Answer:

- Source Identification:

- Substrate Preparation: Variations in gold substrate roughness (e.g., flame-annealed vs. sputtered surfaces) can alter SAM packing density.

- Environmental Control: Humidity and temperature during SAM formation affect molecular tilt angles.

- Cross-Validation Techniques:

- Atomic Force Microscopy (AFM): Provides nanoscale topography to assess defects.

- X-ray Photoelectron Spectroscopy (XPS): Quantifies elemental composition and sulfur-gold bond integrity.

- Statistical Analysis: Use ANOVA or t-tests to compare datasets and identify systematic errors.

Data contradiction analysis frameworks derive from and .

Q. What role does this compound play in electron transfer studies involving biomolecules like cytochrome c?

Methodological Answer:

- Electrode Functionalization: SAMs of this compound create a hydrophilic interface that stabilizes cytochrome c while minimizing nonspecific adsorption.

- Experimental Design:

- Electrochemical Setup: Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) measures redox activity.

- Buffer Optimization: Phosphate buffer (pH 7.4) maintains protein stability.

- Control Experiments: Compare SAMs with shorter-chain mercaptoalcohols (e.g., OH-C6) to assess chain-length effects on electron transfer kinetics.

Applications in bioelectrochemistry are referenced in .

Q. How can researchers optimize synthetic protocols for this compound to improve yield and scalability?

Methodological Answer:

- Route Selection:

- Thiolation of 1-Hexadecanol: Use Mitsunobu reaction with thiourea or direct substitution with NaSH.

- Purification Challenges: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts.

- Yield Optimization:

- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenolysis steps.

- Temperature Control: Maintain <60°C to prevent oxidation of the thiol group.

- Scalability Considerations: Pilot-scale reactors with inert atmospheres (N/Ar) minimize degradation.

Synthetic best practices are inferred from handling guidelines in and .

Q. Methodological Considerations for Experimental Design

属性

IUPAC Name |

16-sulfanylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUQGBJWKWOITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396084 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114896-32-1 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。